1-Benzyl-4-isocyanopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-isocyanopiperidine is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom at the 1-position and an isocyanide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isocyanopiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with phosgene or triphosgene to introduce the isocyanide group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanide group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the isocyanide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylamines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-4-isocyanopiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-isocyanopiperidine involves its interaction with specific molecular targets. The isocyanide group can form coordination complexes with metal ions, which may influence various biochemical pathways. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
1-Benzylpiperidine: Lacks the isocyanide group, making it less reactive in certain chemical reactions.
4-Isocyanopiperidine: Lacks the benzyl group, resulting in different biological activity and chemical properties.
N-Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring, leading to different pharmacological effects.
Uniqueness: 1-Benzyl-4-isocyanopiperidine is unique due to the presence of both the benzyl and isocyanide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-benzyl-4-isocyanopiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAZUBEMCLWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.